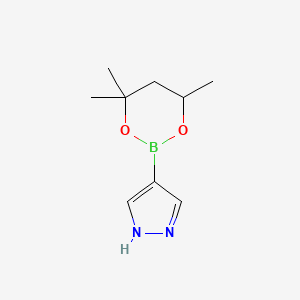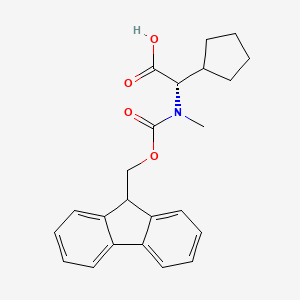
4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a dioxaborinane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a boronic ester. One common method includes the use of 4,4,6-trimethyl-1,3,2-dioxaborinane as a boronic ester source. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dioxane are often used, and the reaction may require a catalyst such as palladium to facilitate the coupling process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and properties.
Substitution: The dioxaborinane group can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Applications De Recherche Scientifique
4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be utilized in the development of bioactive molecules and probes for biological studies.
Mécanisme D'action
The mechanism of action of 4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole involves its interaction with molecular targets through its boronic ester and pyrazole moieties. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The pyrazole ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are important in biological and material science contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- Ethyl 4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Uniqueness
4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole is unique due to its combination of a pyrazole ring and a dioxaborinane group. This structural feature imparts distinct reactivity and properties, making it valuable in various applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2/c1-7-4-9(2,3)14-10(13-7)8-5-11-12-6-8/h5-7H,4H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVBBWKTPMUXLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic acid](/img/structure/B6321078.png)
![[(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)HEX-5-ENOIC ACID](/img/structure/B6321083.png)
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321089.png)
![2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321091.png)
![2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321095.png)
![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321101.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321109.png)
![2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321122.png)
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321130.png)
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321134.png)
![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321146.png)



